molecular formula C19H20BrCl2N3S B5108453 1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine;hydrobromide

1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine;hydrobromide

Cat. No.: B5108453
M. Wt: 473.3 g/mol
InChI Key: WSFUQRKVSCDPLF-UHFFFAOYSA-N
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Description

1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine;hydrobromide is a complex organic compound with significant potential in various scientific fields. This compound features a thiazole ring, a dichlorophenyl group, and a diethylbenzene moiety, making it a unique and versatile molecule for research and industrial applications.

Properties

IUPAC Name

1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3S.BrH/c1-3-24(4-2)15-8-6-14(7-9-15)22-19-23-18(12-25-19)13-5-10-16(20)17(21)11-13;/h5-12H,3-4H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFUQRKVSCDPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine;hydrobromide typically involves multiple steps, starting with the preparation of the thiazole ringCommon reagents used in these reactions include ethylene dichloride, phosgene, and various organic solvents .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as distillation, crystallization, and precipitation are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine;hydrobromide undergoes various chemical reactions, including:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine;hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .

Comparison with Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
  • 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines

Uniqueness: Compared to these similar compounds, 1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine;hydrobromide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for targeted research and industrial applications .

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